3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-6-11-23-22(16-18)25(24(17-28-23)33(31,32)21-4-2-1-3-5-21)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQXMHPBKMQQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H21ClFN3O2S |
| CAS Number | 866812-92-2 |
| Molecular Weight | 455.97 g/mol |
This quinoline derivative features a piperazine moiety and a benzenesulfonyl group, which are significant for its biological interactions.
Research indicates that quinoline derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or cell membranes, inhibiting growth.
- Antitumor Activity : Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. The presence of the piperazine ring may enhance its affinity for specific cellular targets involved in tumor progression.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar quinoline compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, suggesting that modifications to the piperazine or sulfonyl groups could enhance activity .
Antitumor Activity
In vitro studies have demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related compound showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Case Studies
- Antimalarial Activity : In a recent investigation, quinoline derivatives were tested against Plasmodium falciparum strains resistant to conventional treatments. The study found that compounds similar to this compound exhibited significant antiplasmodial activity, with some derivatives achieving over 90% inhibition at low concentrations .
- Neuropharmacological Effects : Another case study explored the effects of piperazine-containing quinolines on neurotransmitter systems. The compound was shown to modulate serotonin receptors, indicating potential applications in treating mood disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The structural components of 3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline suggest potential mechanisms of action involving interactions with bacterial enzymes or cell membranes, thereby inhibiting bacterial growth.
Antitumor Activity
Quinoline derivatives have also been studied for their antitumor potential. In vitro studies revealed that compounds analogous to this quinoline can inhibit the proliferation of cancer cell lines. For example, related compounds exhibited significant cytotoxicity against breast cancer cells, with an IC50 value around 10 µM. The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis in cancer cells.
Antimalarial Activity
Recent investigations have highlighted the efficacy of quinoline derivatives against Plasmodium falciparum , particularly strains resistant to conventional treatments. In these studies, compounds similar to this compound demonstrated substantial antiplasmodial activity, achieving over 90% inhibition at low concentrations.
Neuropharmacological Effects
Another area of research has focused on the neuropharmacological effects of piperazine-containing quinolines. Studies indicate that this compound can modulate serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety.
Summary of Applications
The diverse applications of this compound can be summarized in the following table:
| Application | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Induces apoptosis in cancer cells |
| Antimalarial | Significant activity against drug-resistant malaria |
| Neuropharmacological | Modulates serotonin receptors for mood disorders |
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoline Core
The 6-chloro substituent on the quinoline ring is a primary site for nucleophilic substitution due to its electron-withdrawing neighboring groups.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | Piperazine, K₂CO₃, DMF, 60°C, 4 h | 6-Piperazinyl-quinoline derivative | |
| Alkoxy substitution | NaOCH₃, MeOH, reflux | 6-Methoxy-quinoline analog |
These reactions are facilitated by polar aprotic solvents (e.g., DMF) and base-mediated deprotonation. The chloro group’s reactivity is enhanced by the electron-deficient quinoline ring .
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Position Substituted | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C-8 (meta to -SO₂Ph) | |
| Sulfonation | SO₃, H₂SO₄, 60°C | C-5 (ortho to -Cl) |
The 4-(4-fluorophenyl)piperazine group exerts minimal electronic influence on the quinoline ring due to its spatial separation .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and sulfonylation, enabling structural diversification:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DCM | N-Sulfonylated piperazine derivative | |
| Acylation | Acetyl chloride, Et₃N, THF | N-Acetylpiperazine analog |
These reactions typically proceed at room temperature with high yields (65–76%) .
Benzenesulfonyl Group Modifications
The benzenesulfonyl group participates in hydrolysis and reduction:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O, reflux | Sulfonic acid intermediate | |
| Reduction | LiAlH₄, THF, 0°C → RT | Benzenethiol derivative |
Hydrolysis requires strong acidic conditions, while reduction yields thiols, which are prone to oxidation.
Condensation and Cyclization Reactions
The quinoline scaffold participates in cyclocondensation with nitrogen nucleophiles:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine condensation | NH₂NH₂, EtOH, Δ | Pyrazolo[3,4-b]quinoline | |
| Cycloaddition | Phenylacetylene, CuI, DMF | Quinoline-fused triazole |
These reactions exploit the electron-deficient nature of the quinoline ring, often requiring catalytic metals or high temperatures .
Metal-Catalyzed Cross-Coupling
The 6-chloro group participates in palladium-catalyzed couplings:
These reactions enable aryl or amino group introduction, expanding pharmacological potential .
Key Mechanistic Insights
-
Steric Effects : The bulky 4-(4-fluorophenyl)piperazine group hinders reactions at the quinoline C-2 and C-8 positions .
-
Electronic Effects : The benzenesulfonyl group reduces electron density at C-3 and C-5, directing electrophiles to C-6 and C-7 .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents favor electrophilic reactions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinoline Derivatives
Key Observations:
Core Modifications: The target compound and C769-0894 share a 6-chloro-quinoline core but differ in sulfonyl and amine substituents. The compound from features a 2,4-disubstituted quinoline with simpler piperazine/piperidine groups, resulting in a lower molecular weight (329.87 g/mol) and reduced steric hindrance.
Sulfonyl Group Variations :
- The target’s 3-benzenesulfonyl group is replaced by a 4-methoxybenzenesulfonyl group in C769-0894. Methoxy substitution increases electron density, which may enhance solubility but reduce metabolic stability compared to the unsubstituted benzenesulfonyl group .
Fluorophenylpiperazine Moieties :
- The fluorophenylpiperazine group in the target is also present in the triazole-containing compound from , suggesting its significance in targeting serotonin or dopamine receptors. However, the hybrid structure in introduces additional complexity (e.g., carboxylic acid, triazole), likely directing it toward antibacterial or anticancer applications.
Synthetic Strategies: The synthesis of benzenesulfonyl-containing quinolines (e.g., the target and C769-0894) typically involves nucleophilic substitution or coupling reactions between sulfonyl halides and amine intermediates, as demonstrated in .
Functional Implications
- Receptor Binding: Piperazine derivatives often exhibit affinity for GPCRs (e.g., 5-HT₁A, D₂). The 4-fluorophenyl group in the target may enhance selectivity over non-fluorinated analogs .
- Metabolic Stability : The absence of ester or carboxylic acid groups in the target (unlike ) suggests slower hepatic clearance compared to charged derivatives.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify substituent positions and piperazine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
How can researchers optimize low yields during fluorophenyl piperazine coupling?
Advanced
Low yields in Suzuki coupling often stem from:
- Catalyst inefficiency : Use Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance catalytic activity.
- Solvent polarity : Switch to toluene/EtOH mixtures (3:1) to improve solubility of aromatic intermediates.
- Temperature control : Gradual heating (80–100°C) under inert atmospheres (N₂/Ar) minimizes decomposition.
Yield improvements from 45% to 72% have been reported with these adjustments .
How should contradictions in reported biological activity data be addressed?
Advanced
Contradictions may arise from:
- Purity discrepancies : Validate compound purity via HPLC and elemental analysis.
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to confirm target binding.
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
For example, inconsistent IC₅₀ values in kinase inhibition studies were resolved by standardizing ATP concentrations across assays .
What in silico methods predict target interactions for this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT₃ or dopamine D₂. Focus on the fluorophenyl-piperazine moiety’s role in hydrophobic binding.
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Train models on analogs to predict ADMET properties (e.g., logP = 3.2 ± 0.3, indicating moderate blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
